
1-(Furan-2-yl)-2-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-2-phenylpropan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenyl group through a propanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with benzaldehyde under acidic conditions. This reaction typically uses hydrochloric acid in an acetic acid solution as the catalyst . Another method involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using biocatalysts such as Lactobacillus paracasei .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings is also being explored due to their potential for environmentally friendly and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-2-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as 1-(furan-2-yl)-2-phenylpropan-1-ol.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)-2-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of resins, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-yl)-2-phenylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like tyrosinase, which plays a role in melanogenesis . The compound’s effects are mediated through binding to specific active sites on target proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
1-(Furan-2-yl)-2-phenylpropan-1-one can be compared with other similar compounds such as:
1-(Furan-2-yl)propan-1-one: A simpler derivative with similar chemical properties but lacking the phenyl group.
2-Furylmethanol: Another furan derivative with different functional groups and applications.
Phenylpropanolamine: A compound with a similar backbone but different functional groups and biological activities.
Uniqueness: this compound stands out due to its unique combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
917906-03-7 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C13H12O2/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-10H,1H3 |
InChI-Schlüssel |
QHSYIDSPZNSDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


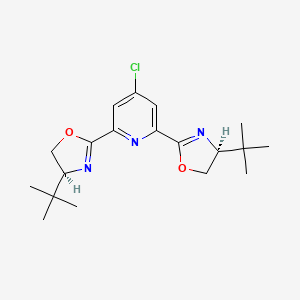
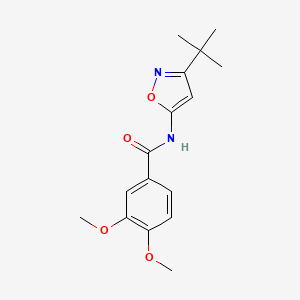
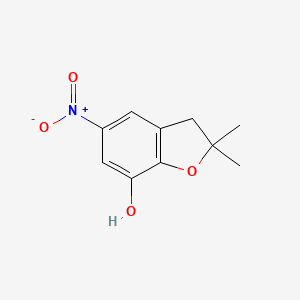
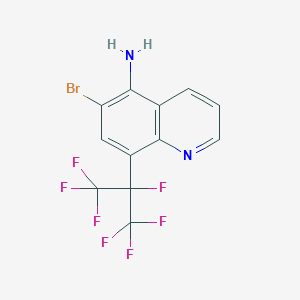
![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

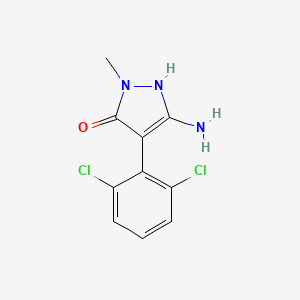
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

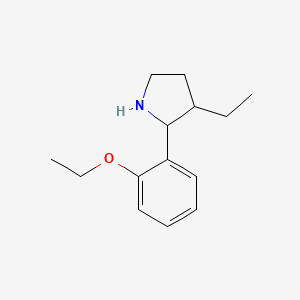
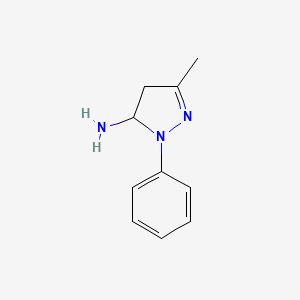

![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)
